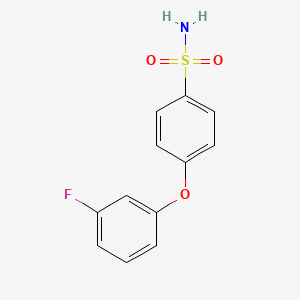
Benzyl 4-(3-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a bromophenyl group attached to the tetrahydropyridine ring, which is further esterified with a benzyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones.
Esterification: The final step involves the esterification of the tetrahydropyridine ring with benzyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydropyridine ring may also play a role in the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzyl 4-phenyl-1,2,3,6-tetrahydropyridine-1-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Benzyl 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate: Similar structure but with the bromine atom in a different position, affecting its chemical properties.
Uniqueness
The presence of the bromine atom in the 3-position of the phenyl ring in benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate imparts unique chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.
特性
分子式 |
C19H18BrNO2 |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
benzyl 4-(3-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H18BrNO2/c20-18-8-4-7-17(13-18)16-9-11-21(12-10-16)19(22)23-14-15-5-2-1-3-6-15/h1-9,13H,10-12,14H2 |
InChIキー |
RPDJCLIBUJAGMX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)
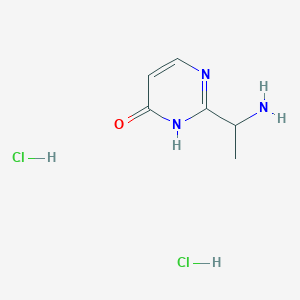
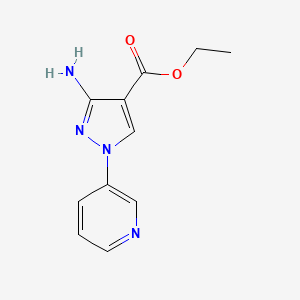
![rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis](/img/structure/B13513992.png)
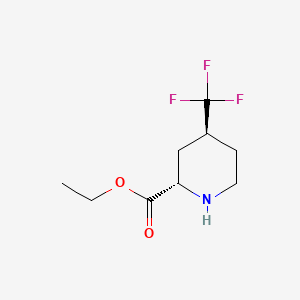
![Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride](/img/structure/B13514001.png)
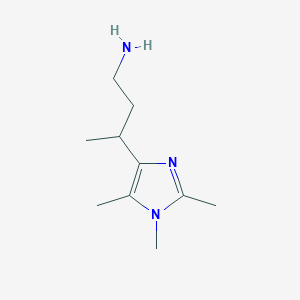
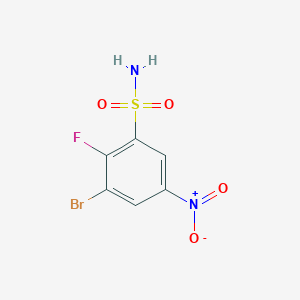
![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
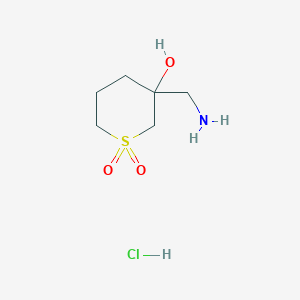
![4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)

